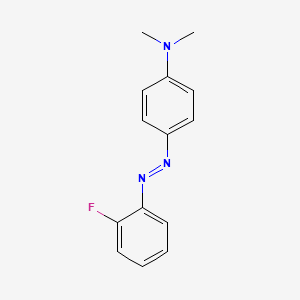
2'-Fluoro-4-dimethylaminoazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Fluoro-4-dimethylaminoazobenzene is an organic compound that belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (azo group) linking two aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-4-dimethylaminoazobenzene typically involves the diazotization of 2-fluoroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions generally include the use of acidic media, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt formed during the diazotization process.
Industrial Production Methods
Industrial production of 2’-Fluoro-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2’-Fluoro-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the azo group can yield hydrazo compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrazo compounds.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
2’-Fluoro-4-dimethylaminoazobenzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye in various chemical processes.
Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in cancer research due to its structural similarity to known carcinogenic compounds.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 2’-Fluoro-4-dimethylaminoazobenzene involves its interaction with biological macromolecules, such as proteins and nucleic acids. The compound can form covalent bonds with these macromolecules, leading to alterations in their structure and function. The azo group plays a crucial role in these interactions, as it can undergo reduction to form reactive intermediates that can further react with cellular components.
Comparación Con Compuestos Similares
2’-Fluoro-4-dimethylaminoazobenzene is unique due to the presence of both the fluoro and dimethylamino groups, which impart distinct chemical properties. Similar compounds include:
4-Dimethylaminoazobenzene: Lacks the fluoro group, resulting in different reactivity and applications.
2-Fluoroazobenzene:
2’,4’-Difluoro-4-dimethylaminoazobenzene: Contains an additional fluoro group, which can further modify its properties and applications.
These comparisons highlight the unique combination of functional groups in 2’-Fluoro-4-dimethylaminoazobenzene, making it a valuable compound for various scientific and industrial applications.
Actividad Biológica
2'-Fluoro-4-dimethylaminoazobenzene is a synthetic azo compound that has garnered attention in biological research due to its diverse biological activities, particularly in the context of carcinogenicity and enzyme interactions. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Carcinogenic Potential
Research has indicated that this compound exhibits significant carcinogenic properties. It has been used extensively in studies to understand the mechanisms of chemical carcinogenesis. A notable study demonstrated that this compound induces tumors in animal models, specifically in the liver and bladder, highlighting its potential as a carcinogen .
The biological activity of this compound is primarily attributed to its ability to form reactive metabolites that interact with cellular macromolecules. The proposed mechanisms include:
- Metabolic Activation : The compound undergoes metabolic activation via cytochrome P450 enzymes, leading to the formation of electrophilic species that can bind to DNA and proteins.
- Oxidative Stress : It can induce oxidative stress in cells, resulting in DNA damage and promoting tumorigenesis.
- Enzyme Inhibition : Some derivatives of this compound have been investigated for their potential as enzyme inhibitors, which could be relevant in therapeutic contexts .
Summary of Biological Activities
Study on Carcinogenicity
In a pivotal study published in Nature, researchers administered this compound to guinea pigs and observed significant tumor formation. The study provided insights into the dose-response relationship and the time frame for tumor development, establishing a clear link between exposure and carcinogenic outcomes .
Enzyme Interaction Studies
A recent investigation explored the interaction of this compound with various enzymes involved in metabolic pathways. The findings indicated that the compound could inhibit specific enzymes, suggesting potential applications in drug development aimed at modulating metabolic processes .
Propiedades
Número CAS |
331-91-9 |
|---|---|
Fórmula molecular |
C14H14FN3 |
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
4-[(2-fluorophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14FN3/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15/h3-10H,1-2H3 |
Clave InChI |
IPZKHNDQVUUVDA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















